molecular formula C7H8BrN B180953 2-Bromo-3,5-dimethylpyridine CAS No. 92992-85-3

2-Bromo-3,5-dimethylpyridine

Cat. No.: B180953
CAS No.: 92992-85-3
M. Wt: 186.05 g/mol
InChI Key: JHGGKVFEGBEWQR-UHFFFAOYSA-N
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Description

2-Bromo-3,5-dimethylpyridine: is a heterocyclic organic compound with the molecular formula C7H8BrN and a molecular weight of 186.05 g/mol . It is a derivative of pyridine, where the bromine atom is substituted at the second position and two methyl groups are substituted at the third and fifth positions. This compound is commonly used as a building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Industrial production of this compound typically involves large-scale bromination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process, reducing the risk of side reactions and improving product purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

2-Bromo-3,5-dimethylpyridine is widely used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals .

Biology and Medicine:

In medicinal chemistry, this compound is used to synthesize biologically active molecules, including potential drug candidates. Its derivatives have shown promise in the treatment of various diseases, including cancer and infectious diseases .

Industry:

In the agrochemical industry, this compound is used to develop pesticides and herbicides. Its ability to undergo various chemical transformations makes it a versatile intermediate in the production of complex agrochemical products .

Mechanism of Action

The mechanism of action of 2-Bromo-3,5-dimethylpyridine largely depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, forming a new bond with the nucleophile. In Suzuki-Miyaura coupling reactions, the compound participates in the formation of carbon-carbon bonds through a palladium-catalyzed process involving oxidative addition, transmetalation, and reductive elimination steps .

Comparison with Similar Compounds

Comparison:

2-Bromo-3,5-dimethylpyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. Compared to other bromo-substituted pyridines, it offers a balance of steric and electronic effects that make it particularly useful in cross-coupling reactions and the synthesis of complex organic molecules .

Properties

IUPAC Name

2-bromo-3,5-dimethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN/c1-5-3-6(2)7(8)9-4-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHGGKVFEGBEWQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90456557
Record name 2-BROMO-3,5-DIMETHYLPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90456557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92992-85-3
Record name 2-BROMO-3,5-DIMETHYLPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90456557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-3,5-dimethylpyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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